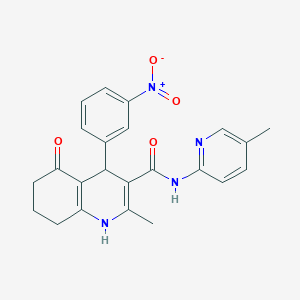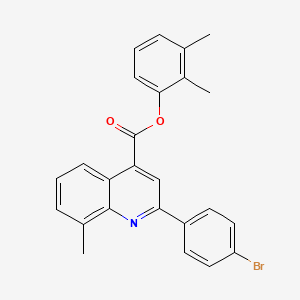![molecular formula C20H17ClO5 B11644059 propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)
propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato es un compuesto orgánico que pertenece a la clase de derivados de la cromen-4-ona. Este compuesto se caracteriza por la presencia de una estructura central de cromen-4-ona, que es un sistema de anillos fusionados que consiste en un anillo de benceno y un anillo de pirona. El compuesto también contiene un grupo propil, un grupo clorofenil y un grupo éster acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de cromen-4-ona: Esto se puede lograr mediante la condensación de un derivado de fenol adecuado con un β-cetoéster apropiado en condiciones ácidas o básicas.
Introducción del grupo clorofenil: Este paso implica la sustitución aromática electrofílica del núcleo de cromen-4-ona con un derivado de clorobenceno en presencia de un catalizador de ácido de Lewis.
Esterificación: El paso final implica la esterificación del grupo hidroxilo en el núcleo de cromen-4-ona con acetato de propilo en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza, mientras se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de principios de química verde para lograr estos objetivos.
Análisis De Reacciones Químicas
Tipos de reacciones
El propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: La reducción del compuesto puede conducir a la formación de derivados dihidro.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base.
Hidrólisis: La hidrólisis ácida se puede realizar utilizando ácido clorhídrico (HCl), mientras que la hidrólisis básica se puede llevar a cabo utilizando hidróxido de sodio (NaOH).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden introducir varios grupos funcionales, y la hidrólisis producirá el ácido carboxílico y el alcohol correspondientes.
Aplicaciones Científicas De Investigación
El propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Se puede utilizar en estudios que investigan sus posibles actividades biológicas, como propiedades antiinflamatorias, antioxidantes o anticancerígenas.
Medicina: El compuesto podría explorarse por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los estudios farmacológicos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Por ejemplo, puede inhibir enzimas específicas involucradas en vías inflamatorias o modular la actividad del receptor para producir efectos terapéuticos. Los objetivos moleculares y las vías específicas involucradas requerirían más investigación a través de estudios experimentales.
Comparación Con Compuestos Similares
El propil {[3-(4-clorofenil)-4-oxo-4H-cromen-7-il]oxi}acetato se puede comparar con otros compuestos similares, como:
Derivados de cromen-4-ona: Estos compuestos comparten la misma estructura central y pueden exhibir propiedades químicas y reactividad similares.
Derivados de clorofenil: Los compuestos que contienen el grupo clorofenil pueden tener patrones de sustitución y reactividad similares.
Ésteres de acetato: Estos compuestos comparten el grupo funcional éster y pueden sufrir reacciones de hidrólisis similares.
Propiedades
Fórmula molecular |
C20H17ClO5 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
propyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H17ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h3-8,10-11H,2,9,12H2,1H3 |
Clave InChI |
SVGVMKMACGTWKX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)

![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)
![Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
